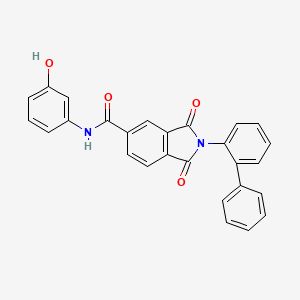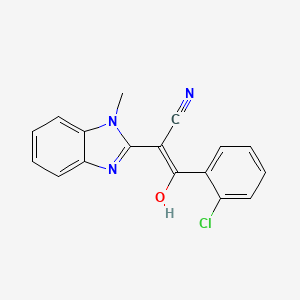
2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Übersicht
Beschreibung
2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as BI-69A11, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the isoindolinecarboxamide family of compounds, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves binding to the ATP-binding site of these enzymes, thereby preventing their activation and subsequent downstream signaling. This results in the inhibition of cell growth and proliferation, making 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide a promising candidate for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on protein kinases, 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to exhibit anti-inflammatory and anti-angiogenic properties. These effects are thought to be mediated through the inhibition of NF-κB signaling and the suppression of vascular endothelial growth factor (VEGF) expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its high potency and specificity for its target enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, its high potency also presents a challenge in terms of dosing and toxicity, which must be carefully monitored in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide and related isoindolinecarboxamide compounds. One possible avenue of research is the development of more potent and selective inhibitors that can be used for therapeutic applications. Another area of interest is the investigation of the downstream signaling pathways that are affected by 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide inhibition, which could provide insights into the mechanisms of disease progression and potential targets for intervention. Finally, the use of 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide as a tool for studying the role of protein kinases in various disease states, including cancer and inflammation, is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit potent inhibitory activity against several enzymes, including cyclic AMP-dependent protein kinase (PKA), protein kinase C (PKC), and protein kinase A (PKA). These enzymes play important roles in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O4/c30-20-10-6-9-19(16-20)28-25(31)18-13-14-22-23(15-18)27(33)29(26(22)32)24-12-5-4-11-21(24)17-7-2-1-3-8-17/h1-16,30H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNODORJNGQBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC(=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B3874652.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3874658.png)
![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3874660.png)
![N'-(1-methyl-2-phenylethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3874665.png)
![pentyl [4-(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]acetate](/img/structure/B3874682.png)
![4-({[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxypropyl]amino}methyl)phenol](/img/structure/B3874689.png)
![4-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]morpholine](/img/structure/B3874690.png)
![10-iodo-2-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B3874692.png)
![4-methoxyphenyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B3874696.png)
![2-[(4-hydroxyphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B3874716.png)

![2-(2-chloro-5-nitrobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3874746.png)
![2-imino-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B3874757.png)